Cas no 37678-61-8 (4,5-Dimethyl-2,3-dihydro-1h-inden-1-one)
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
- 4,5-dimethyl-2,3-dihydroinden-1-one
- 4,5-Dimethyl-indan-1-on
- 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl-
- 4,5-dimethylindan-1-one
- AMBZ0422
- AM86012
- AK167546
- DTXSID60348758
- InChI=1/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H
- 4,5-DIMETHYL-INDAN-1-ONE
- DS-9530
- SCHEMBL13923766
- 37678-61-8
- F52789
- MFCD11518599
- DB-153046
- AKOS010901637
- CS-0199115
- 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
-
- MDL: MFCD11518599
- Inchi: 1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3
- InChI Key: YMIIQKHQXYRXGP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(C)=C(C)C=2CC1
Computed Properties
- Exact Mass: 160.088815002g/mol
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000841-250mg |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one |
37678-61-8 | 95% | 250mg |
$157.56 | 2023-09-02 | |
| Alichem | A079000841-1g |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one |
37678-61-8 | 95% | 1g |
$409.50 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PF426-100mg |
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one |
37678-61-8 | 95+% | 100mg |
237CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PF426-250mg |
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one |
37678-61-8 | 95+% | 250mg |
522CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D894136-250mg |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one |
37678-61-8 | ≥95% | 250mg |
409.50 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02335-5g |
4,5-Dimethyl-indan-1-one |
37678-61-8 | 95% | 5g |
$1305 | 2023-09-07 | |
| Chemenu | CM252573-1g |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one |
37678-61-8 | 95% | 1g |
$365 | 2024-07-17 | |
| abcr | AB491973-250 mg |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one; . |
37678-61-8 | 250MG |
€235.20 | 2022-07-29 | ||
| abcr | AB491973-1 g |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one; . |
37678-61-8 | 1g |
€514.10 | 2022-07-29 | ||
| eNovation Chemicals LLC | Y1213044-5g |
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one |
37678-61-8 | 95% | 5g |
$1100 | 2024-07-23 |
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one Suppliers
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 37678-61-8): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 37678-61-8) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of indanones, which are characterized by a cyclohexene ring fused with a benzene ring. The presence of two methyl groups at the 4 and 5 positions further enhances its structural complexity and chemical reactivity.
The molecular formula of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is C10H12O, and its molecular weight is approximately 144.20 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around -35°C, and the boiling point is approximately 200°C at atmospheric pressure.
In recent years, the study of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has been driven by its potential applications in drug discovery and development. Research has shown that indanones and their derivatives possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These activities are attributed to their ability to modulate various cellular pathways and interact with specific protein targets.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was attributed to the compound's ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
Beyond its anti-inflammatory properties, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has also shown promise as an antiviral agent. A study conducted by a team of virologists at the University of California demonstrated that this compound exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The antiviral effect was attributed to the compound's ability to interfere with viral replication by targeting specific viral enzymes.
In the realm of cancer research, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has been investigated for its potential as an anticancer agent. A study published in Cancer Research in 2023 reported that this compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involved the activation of mitochondrial-dependent apoptotic pathways and the inhibition of prosurvival signaling pathways such as PI3K/Akt.
The synthetic accessibility of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has also contributed to its appeal in medicinal chemistry. Several efficient synthetic routes have been developed for its preparation, including Friedel-Crafts alkylation followed by reduction and cyclization reactions. These synthetic methods allow for the facile introduction of various functional groups at different positions on the indanone scaffold, enabling the exploration of structure-activity relationships (SAR) studies.
In addition to its biological activities, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has been used as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, a recent study published in Organic Letters described the use of this compound as a key intermediate in the synthesis of novel indanone-based inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promising results in preclinical studies for treating diseases associated with aberrant PPIs.
The safety profile of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one has also been evaluated in several studies. Toxicological assessments have indicated that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity (NCE), further preclinical and clinical studies are necessary to fully understand its safety and efficacy profile.
In conclusion, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 37678-61-8) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic applications and optimize its pharmacological properties for clinical use.
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